molecular formula C11H10N2O4 B12953337 Dimethyl 1H-indazole-3,5-dicarboxylate

Dimethyl 1H-indazole-3,5-dicarboxylate

Cat. No.: B12953337
M. Wt: 234.21 g/mol
InChI Key: UQOMQMBVSJSROI-UHFFFAOYSA-N
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Description

Dimethyl 1H-indazole-3,5-dicarboxylate is a chemical compound belonging to the indazole family, characterized by a fused benzene and pyrazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 1H-indazole-3,5-dicarboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with dimethyl oxalate in the presence of a base, followed by cyclization to form the indazole ring . The reaction conditions often involve heating and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1H-indazole-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are used under controlled temperatures and solvent conditions.

Major Products

The major products formed from these reactions include various substituted indazoles, which can be further functionalized for specific applications in medicinal chemistry and material science.

Scientific Research Applications

Dimethyl 1H-indazole-3,5-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 1H-indazole-3,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved often include signal transduction mechanisms that regulate cellular processes like proliferation, apoptosis, and differentiation .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 1H-indazole-3-carboxylate
  • Dimethyl 1H-indazole-5-carboxylate
  • Dimethyl 1H-indazole-3,5-dicarboxylate

Uniqueness

This compound is unique due to its dual carboxylate groups at positions 3 and 5, which confer distinct chemical reactivity and biological activity compared to other indazole derivatives. This structural feature allows for versatile functionalization and enhances its potential as a pharmacophore in drug discovery .

Properties

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

dimethyl 1H-indazole-3,5-dicarboxylate

InChI

InChI=1S/C11H10N2O4/c1-16-10(14)6-3-4-8-7(5-6)9(13-12-8)11(15)17-2/h3-5H,1-2H3,(H,12,13)

InChI Key

UQOMQMBVSJSROI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NN=C2C(=O)OC

Origin of Product

United States

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